molecular formula C13H13FN2O3S B3010194 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate CAS No. 1396768-93-6

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate

Cat. No.: B3010194
CAS No.: 1396768-93-6
M. Wt: 296.32
InChI Key: KBRMHMRCYSAOEI-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the benzothiazole derivative with an appropriate azetidine precursor under basic conditions.

    Methoxyacetate Group Introduction: The final step involves the esterification of the azetidine derivative with methoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate involves its interaction with specific molecular targets and pathways. The fluorinated benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and methoxyacetate group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate can be compared with other similar compounds, such as:

    1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate:

    1-(6-Bromobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate: The bromine atom can alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-18-7-12(17)19-9-5-16(6-9)13-15-10-3-2-8(14)4-11(10)20-13/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRMHMRCYSAOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1CN(C1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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